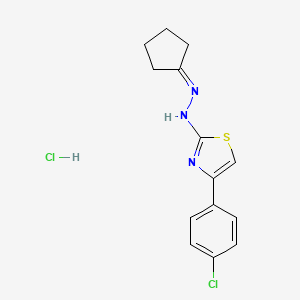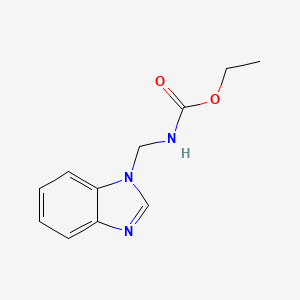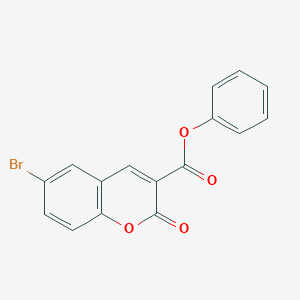
1'-Amino-1,1'-bi(cyclopropyl)-1-carboxylic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “methyl 1’-amino-[1,1’-bi(cyclobutane)]-1-carboxylate hydrochloride” has a molecular weight of 219.71 . It is a powder and is stored at a temperature of 4 degrees Celsius . Another related compound is “1’-amino-[1,1’-bi(cyclobutane)]-1-carboxamide hydrochloride” with a molecular weight of 204.7 .
Molecular Structure Analysis
The InChI code for “methyl 1’-amino-[1,1’-bi(cyclobutane)]-1-carboxylate hydrochloride” is 1S/C10H17NO2.ClH/c1-13-8 (12)9 (4-2-5-9)10 (11)6-3-7-10;/h2-7,11H2,1H3;1H . For “1’-amino-[1,1’-bi(cyclobutane)]-1-carboxamide hydrochloride”, the InChI code is 1S/C9H16N2O.ClH/c10-7 (12)8 (3-1-4-8)9 (11)5-2-6-9;/h1-6,11H2, (H2,10,12);1H .
Physical And Chemical Properties Analysis
The physical form of “methyl 1’-amino-[1,1’-bi(cyclobutane)]-1-carboxylate hydrochloride” is a powder . It is stored at a temperature of 4 degrees Celsius . The same storage temperature is also recommended for "1’-amino-[1,1’-bi(cyclobutane)]-1-carboxamide hydrochloride" .
Applications De Recherche Scientifique
Ethylene Precursor in Plants
1'-Amino-1,1'-bi(cyclopropyl)-1-carboxylic acid derivatives, such as 1-aminocyclopropane-1-carboxylic acid (ACC), play a significant role as ethylene precursors in plants. ACC is converted into ethylene, a critical plant hormone regulating growth and fruit ripening. Research has identified ACC conjugates like 1-(malonylamino)cyclopropane-1-carboxylic acid in plants, indicating its natural occurrence and metabolic significance (Hoffman, Yang, & McKeon, 1982).
Peptide Synthesis and Structural Studies
The structural versatility of peptides incorporating cyclopropane amino acids has been extensively studied. Cyclopropane amino acids, including ACC derivatives, contribute to restricted conformational flexibility in peptides, facilitating the formation of stable conformations like β-bends and helices. This property is exploited in designing peptides with specific biological functions and studying protein folding mechanisms (Crisma et al., 1989).
Biocatalytic Applications
The asymmetric synthesis of cyclopropane-containing compounds, such as vinyl-ACCA derivatives, has been achieved using biocatalysts like Sphingomonas aquatilis. This approach is crucial for producing chiral intermediates used in pharmaceuticals, demonstrating the compound's relevance in drug synthesis and development (Zhu, Shi, Zhang, & Zheng, 2018).
Role in Plant Signaling
Beyond its role as an ethylene precursor, ACC also functions independently as a signaling molecule in plants. It affects various developmental processes and responses to environmental stimuli, suggesting a broader role in plant biology than previously understood (Vanderstraeten & Van Der Straeten, 2017).
Natural Product Synthesis
The cyclopropane moiety, including structures related to 1'-Amino-1,1'-bi(cyclopropyl)-1-carboxylic acid, is widespread in natural products with diverse biological activities. Research into these compounds includes their isolation, structural characterization, synthetic strategies, and exploration of their biological activities, highlighting their importance across various life domains (Coleman & Hudson, 2016).
Safety and Hazards
Propriétés
IUPAC Name |
1-(1-aminocyclopropyl)cyclopropane-1-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2.ClH/c8-7(3-4-7)6(1-2-6)5(9)10;/h1-4,8H2,(H,9,10);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKPZOGVDGSGLFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C(=O)O)C2(CC2)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(1-cyanocycloheptyl)-2-{[4-(propan-2-yl)phenyl]sulfanyl}acetamide](/img/structure/B2653801.png)
![N-[3,5-bis(trifluoromethyl)phenyl]-1,2,3-thiadiazole-4-carboxamide](/img/structure/B2653803.png)

![1-(3-Chloro-4-methylphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one](/img/structure/B2653806.png)



![N-[4-(benzyloxy)phenyl]-2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/no-structure.png)
![3-{[4-(2-fluorophenyl)piperazino]carbonyl}-6-propylisothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2653813.png)
![5-((3-methoxypropyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2653817.png)
![5-[2-Hydroxy-3-(phenylamino)propyl]-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2653818.png)
